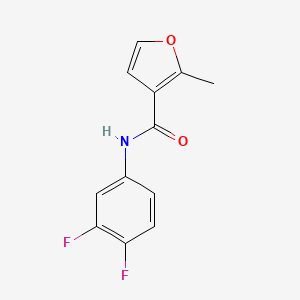

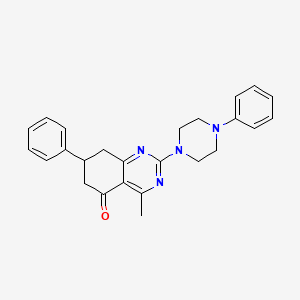

N-(3,4-difluorophenyl)-2-methyl-3-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and development of furamide derivatives and related compounds are significant due to their potential applications in various fields of chemistry and materials science. Such compounds often exhibit unique physical and chemical properties, making them subjects of interest for the synthesis of high-performance materials.

Synthesis Analysis

The synthesis of complex organic compounds like "N-(3,4-difluorophenyl)-2-methyl-3-furamide" involves multi-step chemical reactions, starting from basic organic or inorganic substances. For example, the synthesis of hexafluoro-containing diamine monomers from hexafluoroacetone sesquihydrate and xylenols represents a similar approach to synthesizing complex molecules (Liaw et al., 2001).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are essential for determining the molecular structure of compounds. Studies on similar furamide derivatives have revealed insights into their molecular geometry, intermolecular interactions, and the influence of substituents on their structural arrangement (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

The chemical behavior of such compounds under various conditions, including their reactivity towards different reagents, can be analyzed through experimental and theoretical studies. For instance, the synthesis and reactivity of N-(difluorophenyl)benzamides with different substituents have been explored, highlighting the effects of fluorine on molecular interactions and aggregation (Mocilac et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and glass transition temperatures, are crucial for understanding the material characteristics of the synthesized compounds. Research on polyamides and polyimides based on similar structures provides valuable data on these aspects (Banerjee et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, functional group transformations, and stability under various chemical environments, are essential for the application of such compounds in synthesis and material science. The enzymatic polymerization of furan derivatives for creating sustainable materials showcases the exploration of chemical properties for practical applications (Jiang et al., 2015).

Applications De Recherche Scientifique

Environmental Degradation and Monitoring

One key area of application is the environmental degradation and monitoring of polyfluoroalkyl chemicals. These chemicals, which include N-(3,4-difluorophenyl)-2-methyl-3-furamide, are potential precursors to perfluoroalkyl acids (PFAAs), substances of environmental concern due to their persistence and toxicological profiles. Research into microbial degradation pathways and the environmental fate of these precursors highlights the significance of understanding how these compounds break down in nature and their potential impact on ecosystems and human health (Liu & Avendaño, 2013).

Material Engineering and Water Treatment

In material engineering and water treatment, N-(3,4-difluorophenyl)-2-methyl-3-furamide's derivatives have been explored for their potential in creating advanced materials. For instance, semi-aromatic polyamide thin-film composite membranes prepared through interfacial polymerization show promise for water treatment and desalination. These membranes' performance, including their rejection of monovalent and divalent ions and organics, is a subject of active research, underscoring the compound's relevance in developing new technologies for clean water access (Gohil & Ray, 2017).

Analytical and Environmental Chemistry

Further applications are seen in analytical and environmental chemistry, where research into polybrominated diphenyl ethers (PBDEs) and their replacements touches on compounds structurally related or analogous to N-(3,4-difluorophenyl)-2-methyl-3-furamide. These studies are crucial for understanding the environmental persistence, bioaccumulation, and potential health effects of flame retardants and related compounds, contributing to safer chemical design and regulation (Wang et al., 2013).

Polymer Science

In polymer science, the exploration of xylan derivatives and their application in creating new polymers and functional materials indicates the broad utility of N-(3,4-difluorophenyl)-2-methyl-3-furamide and its derivatives. Research into xylan esters, for instance, suggests potential applications ranging from drug delivery to the development of new materials with specific properties, further highlighting the compound's significance in scientific research and industrial applications (Petzold-Welcke et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2/c1-7-9(4-5-17-7)12(16)15-8-2-3-10(13)11(14)6-8/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEICXOMPCKJBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-2-methylfuran-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)

![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)